molecular formula C17H16N2O4S B2698224 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1105223-81-1

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B2698224
CAS No.: 1105223-81-1
M. Wt: 344.39
InChI Key: QTXHVMNUDWUJIV-UHFFFAOYSA-N
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Description

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
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Biological Activity

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanism of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4S, with a molecular weight of 344.39 g/mol. The compound features a 4-methoxyphenyl group and a sulfonylmethyl moiety attached to the oxadiazole ring, which may influence its biological activity through enhanced solubility and reactivity.

Biological Activity Overview

Research indicates that various oxadiazole derivatives exhibit significant biological activities, including anticancer effects. The specific compound under consideration has shown promising results in several studies:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
    • For instance, related compounds have shown IC50_{50} values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

Table 1: Anticancer Activity of Related Oxadiazole Compounds

CompoundCell LineIC50_{50} (µM)
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
Compound CACHN (Renal)0.87

The mechanism by which this compound exerts its biological effects is still under investigation. However, several studies suggest that oxadiazoles can induce apoptosis in cancer cells through the following pathways:

  • Inhibition of Key Enzymes : Some derivatives have been shown to inhibit enzymes such as EGFR and Src kinases, which play critical roles in cancer cell proliferation and survival .
  • Induction of Apoptosis : Compounds similar to this compound have been reported to increase p53 expression and activate caspase pathways leading to programmed cell death .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

  • Study on MCF-7 Cells : A study demonstrated that certain oxadiazole derivatives exhibited IC50_{50} values comparable to established drugs like doxorubicin against MCF-7 breast cancer cells .
  • Comparative Study : In a comparative analysis of various oxadiazoles, it was noted that modifications in the phenyl ring structure significantly affected their antiproliferative activities. Substituents such as methoxy groups enhanced activity compared to halogenated analogs .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit notable antibacterial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific interactions of 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole with bacterial enzymes or cellular structures could be investigated to elucidate its mechanism of action.

Antioxidant Properties

Compounds within the oxadiazole class have been assessed for their antioxidant capabilities. The presence of methoxy and sulfonamide functionalities might enhance the electron-donating ability of this compound, potentially leading to significant antioxidant effects .

Anti-Cancer Potential

Recent studies have explored the cytotoxic effects of oxadiazole derivatives on cancer cell lines. For example, derivatives similar to this compound have shown promise in targeting glioblastoma cells . The compound's ability to induce apoptosis in cancer cells could be a key area for future research.

Research Findings

Several studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

Study Focus Findings
Antibacterial ActivityIdentified potent antibacterial effects against Pseudomonas aeruginosa and Bacillus subtilis.
Anti-Cancer ActivityDemonstrated significant cytotoxicity against glioblastoma cell lines with mechanisms involving DNA damage.
Drug DiscoveryHighlighted the potential of oxadiazole derivatives in selectively inhibiting carbonic anhydrases involved in cancer progression.

Case Studies

  • Antibacterial Screening : A study synthesized various 1,3,4-oxadiazoles and screened them against common bacterial strains. Results indicated that certain compounds exhibited MIC values significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .
  • Cytotoxicity Assays : In vitro assays conducted on glioblastoma cell lines revealed that specific oxadiazole derivatives induced apoptosis through mitochondrial pathways. This suggests that this compound could be explored further for its anti-cancer properties .
  • Antioxidant Evaluation : Compounds similar to this oxadiazole have shown promising results in scavenging free radicals in vitro, indicating their potential utility as antioxidant agents in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole, and what intermediates are critical in its preparation?

  • Methodological Answer : The synthesis involves two key steps:

Intermediate Preparation : 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is synthesized via cyclization of p-tolylamidoxime with chloroacetic acid derivatives under reflux conditions (yield: 80-90%) .

Sulfonylation : The chloromethyl intermediate undergoes nucleophilic substitution with 4-methoxyphenylsulfinate (Na or K salt) in polar aprotic solvents (e.g., DMF) using Cs₂CO₃ as a base (60-80°C, 12-24 hours). This step requires careful moisture exclusion to avoid hydrolysis .

  • Critical Intermediates :
  • 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (confirmed by ¹H NMR: δ 4.75 ppm for CH₂Cl) .
  • 4-Methoxyphenylsulfonyl chloride (or its sodium salt) for sulfonylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR :
  • Aromatic protons from the p-tolyl group appear as a singlet at δ 7.3–7.5 ppm (4H).
  • The sulfonylmethyl group (–SO₂CH₂–) shows a triplet near δ 4.2–4.5 ppm (2H, J = 6–8 Hz) .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ should match the calculated molecular weight (e.g., ~375–385 g/mol) .
  • IR Spectroscopy : Strong absorption bands at 1350–1380 cm⁻¹ (S=O symmetric stretch) and 1150–1170 cm⁻¹ (S=O asymmetric stretch) confirm the sulfonyl group .

Q. What are the key physicochemical properties that influence this compound's research applications, and how should they be determined?

  • Methodological Answer :

  • Lipophilicity (logP) : Determine via reverse-phase HPLC (C18 column) with a calibration curve using standard compounds. Expected logP ≈ 2.5–3.5 due to the sulfonyl and methoxy groups .
  • Aqueous Solubility : Use the shake-flask method (pH 7.4 buffer). The sulfonyl group enhances solubility (~50–100 µg/mL) compared to nonpolar analogs .
  • Thermal Stability : Perform TGA/DSC analysis; decomposition typically occurs above 200°C .

Advanced Research Questions

Q. How does the electronic nature of substituents on the oxadiazole ring impact biological activity, and what structure-activity relationship (SAR) trends have been observed?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : The sulfonyl group at position 5 increases metabolic stability but may reduce cell permeability. Replace with bioisosteres (e.g., carbonyl) to balance activity .
  • p-Tolyl vs. Pyridyl Substitution : The p-tolyl group at position 3 enhances lipophilicity for membrane penetration, while pyridyl analogs improve solubility but reduce potency in caspase activation assays .
  • Systematic SAR : Use parallel synthesis to generate analogs with varied substituents (e.g., halogen, methoxy) and evaluate via high-throughput apoptosis screening .

Q. What experimental strategies are recommended for resolving contradictory biological data observed in different cancer cell lines?

  • Methodological Answer :

  • Orthogonal Assays : Combine flow cytometry (cell cycle analysis, Annexin V staining) with Western blotting (caspase-3 cleavage) to confirm apoptosis mechanisms .
  • Target Engagement Studies : Use photoaffinity probes (e.g., biotinylated analogs) to identify binding partners like TIP47, an IGF II receptor-binding protein .
  • Isogenic Cell Lines : Compare activity in wild-type vs. CRISPR-edited cells (e.g., p53-null) to isolate genetic dependencies .

Q. What advanced synthetic methodologies can improve regioselectivity in oxadiazole functionalization?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 24 hours) and improves yield (85–95%) for cyclization steps .
  • Iridium-Catalyzed Asymmetric Amination : Achieves >95% enantiomeric excess (ee) for chiral derivatives, critical for studying stereospecific effects .
  • Staudinger/Aza-Wittig Reaction : Enables bis-oxadiazole formation with precise regiocontrol (yield: 51–65%) .

Q. What in vivo experimental design considerations are essential when translating this compound's in vitro activity?

  • Methodological Answer :

  • Dose Optimization : Use allometric scaling (e.g., mouse-to-rat conversion: 20 mg/kg × 3/6 = 10 mg/kg) .
  • Pharmacokinetics (PK) : Monitor plasma exposure via LC-MS/MS and assess blood-brain barrier penetration using microdialysis .
  • Formulation Strategies : Due to low solubility, use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Properties

IUPAC Name

5-[(4-methoxyphenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12-3-5-13(6-4-12)17-18-16(23-19-17)11-24(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXHVMNUDWUJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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